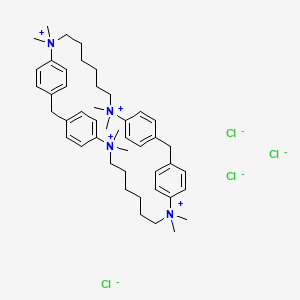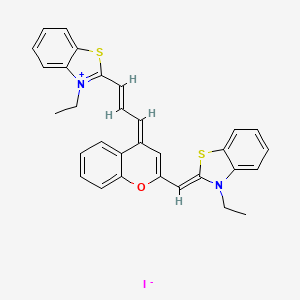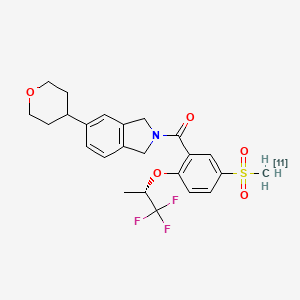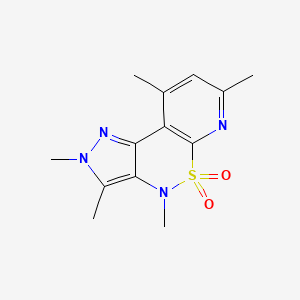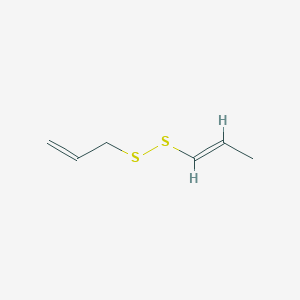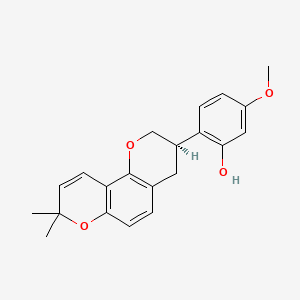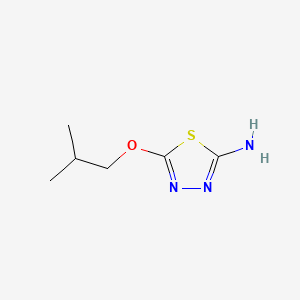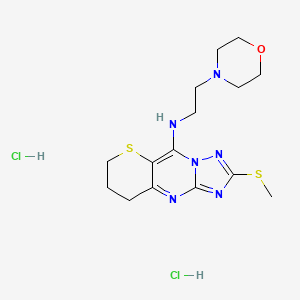
2-Tetrahydrofurfuryl 2-mercaptopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetrahydrofurfuryl 2-mercaptopropionate is a chemical compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . It is also known by its systematic name, tetrahydrofuran-2-ylmethyl 2-sulfanylpropanoate . This compound is a colorless to yellow liquid with a meaty aroma and is practically insoluble in water but soluble in ethanol . It is used in various applications, including as a flavoring agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofurfuryl 2-mercaptopropionate typically involves the reaction of tetrahydrofurfuryl alcohol with 2-mercaptopropionic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. The reaction can be represented as follows:
Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid→2-Tetrahydrofurfuryl 2-mercaptopropionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetrahydrofurfuryl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
2-Tetrahydrofurfuryl 2-mercaptopropionate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 2-Tetrahydrofurfuryl 2-mercaptopropionate involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the alteration of cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydrofuran-2-yl methyl 2-sulfanylpropanoate
- Pentaerythritol tetra-3-mercaptopropionate
- Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)
Uniqueness
2-Tetrahydrofurfuryl 2-mercaptopropionate is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a thiol group. This combination imparts distinct chemical and physical properties, making it suitable for various applications, including as a flavoring agent and in organic synthesis. Its solubility in ethanol and insolubility in water also contribute to its unique characteristics .
Eigenschaften
CAS-Nummer |
99253-91-5 |
|---|---|
Molekularformel |
C8H14O3S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C8H14O3S/c1-6(12)8(9)11-5-7-3-2-4-10-7/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
GPTNPEYKJNADPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1CCCO1)S |
Dichte |
1.132-1.138 (20°) |
Physikalische Beschreibung |
Colourless to yellow liquid; Meaty aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


